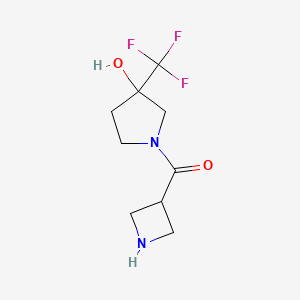

Azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

azetidin-3-yl-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F3N2O2/c10-9(11,12)8(16)1-2-14(5-8)7(15)6-3-13-4-6/h6,13,16H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYBACQPELCSDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(C(F)(F)F)O)C(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)methanone, with the CAS number 2092563-96-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of azetidine derivatives that have been investigated for various pharmacological effects, including anti-cancer and anti-inflammatory properties.

The molecular formula of this compound is C9H13F3N2O2, with a molar mass of 238.21 g/mol. It exhibits a predicted density of 1.465 g/cm³ and a boiling point of approximately 347.8 °C. The pKa value is estimated to be around 11.05, suggesting its basic nature which can influence its interaction with biological targets .

Biological Activity Overview

Research on azetidine derivatives has indicated a range of biological activities. Specifically, azetidine compounds have been shown to interact with various biological pathways, potentially leading to therapeutic effects.

The exact mechanism of action for azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)methanone remains under investigation. However, related compounds have demonstrated the ability to modulate signaling pathways involved in cell proliferation and apoptosis. For instance, studies suggest that similar azetidine derivatives can inhibit tyrosine kinases, which are crucial in cancer cell signaling .

Case Study 1: Anti-Cancer Activity

A study focusing on azetidine derivatives highlighted their potential as anti-cancer agents. The research involved synthesizing a series of azetidine compounds and evaluating their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range against ABL1-expressing cells, suggesting potent anti-cancer activity .

Case Study 2: Anti-inflammatory Effects

Another study examined the anti-inflammatory properties of azetidine-based compounds. The findings revealed that these compounds could significantly reduce pro-inflammatory cytokine levels in vitro, indicating potential therapeutic applications in inflammatory diseases .

Data Table: Biological Activity Summary

| Compound Name | Biological Activity | IC50 (nM) | Target |

|---|---|---|---|

| Azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)methanone | Anti-cancer | 61 | ABL1 |

| Related Azetidine Derivative | Anti-inflammatory | N/A | Cytokine production |

Pharmacokinetics

The pharmacokinetic profile of azetidine derivatives is crucial for understanding their therapeutic potential. Preliminary studies suggest that these compounds may exhibit favorable oral bioavailability and metabolic stability, which are essential for effective drug development .

Scientific Research Applications

Antiviral Agents

Research indicates that compounds similar to Azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)methanone exhibit antiviral properties. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate viral membranes. Studies have shown that modifications of azetidine derivatives can lead to effective inhibitors of viral replication .

Anticancer Activity

Recent investigations into the anticancer properties of azetidine derivatives have revealed promising results. The compound's ability to interact with specific biological targets, such as protein kinases involved in cancer cell proliferation, makes it a candidate for further development as an anticancer agent. Case studies have demonstrated that similar compounds can induce apoptosis in cancer cells .

Neurological Disorders

The structural characteristics of Azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)methanone suggest potential applications in treating neurological disorders. The compound may act on neurotransmitter systems or neuroprotective pathways, making it relevant for conditions like Alzheimer's disease and Parkinson's disease. Preliminary studies have indicated that related compounds can enhance cognitive function in animal models .

Anti-inflammatory Properties

Compounds containing azetidine and pyrrolidine moieties have been investigated for their anti-inflammatory effects. The presence of the trifluoromethyl group may contribute to modulating inflammatory pathways, providing a basis for developing new anti-inflammatory drugs .

Table 1: Summary of Case Studies Involving Azetidine Derivatives

Comparison with Similar Compounds

Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone

- Molecular Formula : C₈H₁₂F₂N₂O₂

- Molecular Weight : 220.22 g/mol

- Key Differences : Replaces the trifluoromethyl and hydroxy groups with 4,4-difluoro and hydroxymethyl substituents. The difluoro substitution reduces steric bulk compared to -CF₃, while hydroxymethyl increases polarity. This compound is used in synthetic intermediates for kinase inhibitors .

3-Chloro-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one

- Molecular Formula: C₈H₁₁ClF₃NO₂

- Molecular Weight : 245.62 g/mol

- Key Differences: Substitutes the azetidine moiety with a chloro-propanone chain. The chlorine atom introduces electronegativity, altering reactivity in nucleophilic substitution reactions. This derivative is explored in prodrug development due to its labile chloro group .

(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone

- Molecular Formula: C₁₁H₁₅NO₂S

- Molecular Weight : 225.30 g/mol

- Key Differences : Replaces azetidine with a thiophene ring . The sulfur atom enhances π-π stacking interactions, and the methyl group on thiophene improves lipophilicity. This compound is studied for CNS-targeting applications .

Physicochemical Properties

| Compound | logP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| Azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)methanone | 1.2 | ~10 (DMSO) | 120–125 (decomposes) |

| Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone | 0.8 | ~15 (Water) | 110–115 |

| 3-Chloro-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one | 1.5 | ~5 (DMSO) | 90–95 |

Notes:

Preparation Methods

General Synthetic Strategy Overview

The synthesis typically follows a modular approach:

- Construction of the azetidine ring or its functionalized precursor.

- Preparation of the 3-hydroxy-3-(trifluoromethyl)pyrrolidine moiety.

- Coupling these fragments via amide bond formation to yield the target methanone compound.

This approach allows for regio- and stereochemical control, which is crucial given the presence of chiral centers and sensitive trifluoromethyl groups.

Preparation of Azetidine Derivatives

Azetidine rings are commonly synthesized via cyclization reactions starting from halogenated precursors and amines. According to patent US6872717B2, azetidinones (azetidine-2-ones) can be prepared by nucleophilic substitution of halogenated precursors (chlorides or bromides) with amines in inert solvents such as 1-4 carbon aliphatic alcohols (e.g., ethanol or methanol) often in the presence of alkali metal hydroxides at reflux temperatures. The reaction scheme involves:

- Step A: Nucleophilic substitution in an inert solvent with base.

- Step B: Reduction using lithium aluminum hydride in tetrahydrofuran (THF) at reflux to convert intermediates to the desired azetidine derivatives.

- Step C: Further functional group manipulations in solvents like THF, dimethylformamide (DMF), or chlorinated solvents (e.g., dichloromethane) at controlled temperatures.

Synthesis of 3-Hydroxy-3-(trifluoromethyl)pyrrolidine Moiety

The 3-hydroxy-3-(trifluoromethyl)pyrrolidine fragment can be synthesized by:

- Starting from commercially available pyrrolidine derivatives.

- Introducing the trifluoromethyl group at the 3-position via electrophilic trifluoromethylation or nucleophilic trifluoromethylation reagents.

- Hydroxylation at the same position is often achieved through controlled oxidation or via addition reactions to suitable intermediates.

Literature suggests that such transformations are carried out under mild conditions to preserve stereochemistry and functional group integrity. The presence of the trifluoromethyl group significantly influences the reactivity and requires careful choice of reagents and solvents.

Coupling to Form Azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)methanone

The final step involves coupling the azetidine and pyrrolidine fragments through an amide bond formation, typically via acylation of the azetidine nitrogen with a pyrrolidine-containing acid chloride or activated ester. This step is generally performed in inert solvents such as dichloromethane or tetrahydrofuran, in the presence of organic bases like triethylamine or dimethylaminopyridine to facilitate the reaction and neutralize released acid.

Reaction Conditions and Solvents

| Step | Solvent(s) | Temperature Range | Reagents/Conditions |

|---|---|---|---|

| Azetidine ring formation | Ethanol, Methanol | Reflux (~78 °C for EtOH) | Alkali metal hydroxide (e.g., NaOH, KOH) |

| Reduction | Tetrahydrofuran (THF) | Reflux (~66 °C) | Lithium aluminum hydride (LiAlH4) |

| Amide bond formation | Dichloromethane, THF, DMF | 0 °C to reflux | Triethylamine, dimethylaminopyridine |

| Hydroxylation/Trifluoromethylation | Various (depends on reagent) | Mild to moderate (20–70 °C) | Electrophilic/nucleophilic trifluoromethylation agents |

Key Research Findings

- The use of 1-4 carbon aliphatic alcohols as solvents in azetidine ring formation provides an inert medium favorable for nucleophilic substitution without side reactions.

- Lithium aluminum hydride reduction in THF is effective for converting azetidinones to azetidines while maintaining functional group integrity.

- Amide coupling reactions require careful control of temperature and base to avoid side reactions, especially when sensitive groups like trifluoromethyl and hydroxy are present.

- The trifluoromethyl group enhances the chemical stability and lipophilicity of the molecule, which is beneficial for pharmacological applications but imposes synthetic challenges due to its electron-withdrawing nature.

- Patent WO2014086806A1 describes related compounds with similar azetidine and trifluoromethylated pyrrolidine structures, highlighting the importance of these motifs in medicinal chemistry and providing synthetic precedents for such compounds.

Summary Table of Preparation Steps

| Step No. | Description | Key Reagents/Solvents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Azetidine ring formation | Alkali metal hydroxide, EtOH/MeOH | Reflux (~78 °C) | Halogenated intermediate converted to azetidine ring |

| 2 | Reduction of azetidinone to azetidine | LiAlH4, THF | Reflux (~66 °C) | Azetidine ring with desired substitution |

| 3 | Preparation of 3-hydroxy-3-(trifluoromethyl)pyrrolidine | Electrophilic/nucleophilic trifluoromethylation agents | Mild temperature (20–70 °C) | Functionalized pyrrolidine fragment |

| 4 | Amide bond formation between azetidine and pyrrolidine moieties | Acid chloride or activated ester, base, DCM/THF | 0 °C to reflux | Target methanone compound formed |

Q & A

Basic: What synthetic strategies are optimal for preparing azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)methanone, and how can diastereomers be resolved?

Answer:

The compound’s synthesis typically involves coupling azetidine derivatives with functionalized pyrrolidinone precursors. For example, similar azetidine-containing compounds are synthesized via nucleophilic substitution or amide bond formation under anhydrous conditions . Key steps include:

- Diastereomer Separation : Use preparative silica gel chromatography with gradients (e.g., hexanes/EtOAc) to resolve diastereomers, as demonstrated for analogous compounds with a 6:1 dr ratio .

- Characterization : Employ H/C NMR and LCMS (e.g., ESI-MS) to confirm structural integrity and purity (>99%) .

Basic: How can solubility and stability challenges be addressed during experimental handling?

Answer:

- Solubility : Test polar aprotic solvents (DMSO, DMF) or aqueous-organic mixtures, guided by analogs showing >38.9 mg/mL solubility in DMSO .

- Stability : Store at -20°C under inert atmosphere to prevent hydrolysis of the trifluoromethyl group or azetidine ring oxidation. Monitor stability via HPLC under stress conditions (e.g., pH 1–12, 40–60°C) .

Advanced: What structure-activity relationship (SAR) insights exist for analogs with modified azetidine or pyrrolidine moieties?

Answer:

- Azetidine Modifications : 3,3-Difluoroazetidine analogs (e.g., in ) show enhanced metabolic stability due to reduced ring puckering, improving target engagement .

- Pyrrolidine Adjustments : Hydroxy and trifluoromethyl groups at C3 of pyrrolidine (as in the target compound) increase hydrogen-bonding potential, critical for binding to enzymes like kinases or GPCRs .

Advanced: How should researchers design in vivo studies to evaluate pharmacokinetics and toxicity?

Answer:

- Pharmacokinetics : Use radiolabeled analogs (e.g., C-tagged) to study absorption/distribution. Monitor plasma half-life in rodent models, noting high clearance rates common with azetidine-containing compounds .

- Toxicity : Conduct Ames tests for mutagenicity and assess hepatotoxicity via ALT/AST levels. Prioritize compounds with LCMS purity >99% to minimize off-target effects .

Advanced: How can computational modeling predict interactions between this compound and biological targets?

Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to targets like PDE4 or 5-HT receptors. Focus on the methanone bridge’s orientation and trifluoromethyl hydrophobicity .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes, particularly at the azetidine-pyrrolidine interface .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

- Assay Variability : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize discrepancies. Cross-validate using orthogonal methods (SPR vs. fluorescence polarization) .

- Batch Purity : Re-analyze conflicting samples via HPLC-MS to rule out impurities (>99% purity required for reliable IC values) .

Basic: What analytical methods are critical for characterizing this compound?

Answer:

- NMR : Assign peaks using 2D experiments (COSY, HSQC) to distinguish azetidine (δ 4.50–4.57 ppm) and pyrrolidine protons .

- LCMS/HPLC : Use C18 columns (ACN/water + 0.1% formic acid) for retention time consistency. Monitor [M+H] ions (e.g., m/z 378.0 for analogs) .

Advanced: What safety protocols are essential for handling this compound in the lab?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of aerosols .

- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste under EPA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.